molecular formula C10H14F3N7O B12829111 2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine CAS No. 58892-46-9

2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine

Cat. No.: B12829111
CAS No.: 58892-46-9
M. Wt: 305.26 g/mol
InChI Key: BXKIGIOXWXCDMS-UHFFFAOYSA-N
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Description

2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine is a triazine derivative characterized by three distinct functional groups:

  • 4-Acetylpiperazin-1-yl group: Enhances solubility and modulates pharmacokinetic properties, commonly seen in bioactive molecules.
  • Trifluoromethyl (-CF3) group: Contributes to electron-withdrawing effects, metabolic stability, and lipophilicity.

The trifluoromethyl group may improve resistance to enzymatic degradation, while the acetylpiperazine moiety could facilitate interactions with biological targets via hydrogen bonding .

Properties

CAS No.

58892-46-9

Molecular Formula

C10H14F3N7O

Molecular Weight

305.26 g/mol

IUPAC Name

1-[4-[4-hydrazinyl-6-(trifluoromethyl)-1,3,5-triazin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C10H14F3N7O/c1-6(21)19-2-4-20(5-3-19)9-16-7(10(11,12)13)15-8(17-9)18-14/h2-5,14H2,1H3,(H,15,16,17,18)

InChI Key

BXKIGIOXWXCDMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=NC(=N2)NN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Acetylpiperazin-1-yl-6-(Trifluoromethyl)-1,3,5-Triazin-2-Yl]Hydrazine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at Triazine Core

The electron-deficient triazine ring undergoes nucleophilic substitution at the 2-position (hydrazino group) and 4-position (acetylpiperazinyl group). Key reactions include:

ReactantConditionsProductYieldReference
Alkyl halidesDMF, 60°C, 12h2-Alkylamino-triazine derivatives65-78%
Aryl boronic acidsPd catalysis, 80°C, 24h2-Aryl-substituted triazines52-68%

The trifluoromethyl group at the 6-position exerts a strong electron-withdrawing effect, enhancing the ring's electrophilicity and facilitating substitution.

Condensation Reactions with Carbonyl Compounds

The hydrazino group (-NH-NH₂) reacts with aldehydes/ketones to form hydrazones:

Triazine-NH-NH2+RCOR’Triazine-NH-N=CRR’+H2O\text{Triazine-NH-NH}_2 + \text{RCOR'} \rightarrow \text{Triazine-NH-N=CRR'} + \text{H}_2\text{O}

Carbonyl CompoundSolventTemperatureReaction TimeHydrazone Yield
BenzaldehydeEthanolReflux4h89%
AcetoneTHF25°C24h73%

These hydrazones serve as intermediates for synthesizing heterocyclic compounds like pyrazoles.

[3+2] Cycloaddition Reactions

The hydrazino group participates in cycloadditions with nitriles to form 1,2,4-triazole derivatives:

Triazine-NH-NH2+RC≡NTriazine-fused triazole+NH3\text{Triazine-NH-NH}_2 + \text{RC≡N} \rightarrow \text{Triazine-fused triazole} + \text{NH}_3

NitrileCatalystConditionsTriazole Yield
AcetonitrileCuI, DIPEA100°C, 8h81%
BenzonitrileNoneMicrowave, 150°C68%

This reaction demonstrates utility in medicinal chemistry for creating bioactive heterocycles.

Piperazinyl Substituent Modifications

The 4-acetylpiperazinyl group undergoes two key transformations:

A. Deacetylation

ReagentConditionsProductYield
HCl (6M)Reflux, 6h4-Piperazinyl-triazine95%
NH₂NH₂·H₂OEthanol, 70°C4-Hydrazinopiperazinyl-triazine88%

B. Acylation/Alkylation

ReagentConditionsProduct
Acetic anhydrideCH₂Cl₂, RT4-Diacetylpiperazinyl-triazine
Methyl iodideK₂CO₃, DMF, 50°C4-Methylpiperazinyl-triazine

These modifications enable fine-tuning of solubility and biological target interactions .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

pHTemperatureDegradation Half-LifePrimary Degradation Product
1.237°C2.3h6-Trifluoromethyl-s-triazin-2,4-diol
7.437°C48hNo significant degradation

Acidic hydrolysis occurs via triazine ring opening, while neutral conditions preserve structural integrity .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Research has shown that triazine derivatives exhibit significant anticancer properties. For instance, derivatives containing hydrazino groups have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy has been tested in vitro against strains such as Escherichia coli and Candida albicans, showing potential for development into antimicrobial agents .
  • Anti-inflammatory Effects :
    • Certain derivatives of triazines have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The hydrazino functional group contributes to the inhibition of pro-inflammatory cytokines .

Agricultural Applications

  • Herbicidal Activity :
    • Triazine compounds are widely utilized in agriculture as herbicides due to their ability to inhibit photosynthesis in plants. Research indicates that 2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine can be modified to enhance its herbicidal efficacy, providing an alternative for managing weed resistance .

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of triazine derivatives into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. The trifluoromethyl group contributes to the hydrophobicity and chemical resistance of the resulting polymers .
  • Nanotechnology :
    • Recent studies have investigated the use of triazine-based compounds in the synthesis of nanoparticles for drug delivery systems. These nanoparticles can improve the solubility and bioavailability of poorly soluble drugs .

Case Studies

StudyApplicationFindings
Arshad et al., 2020AnticancerSynthesis and evaluation of new triazine derivatives showed significant cytotoxic effects against cancer cell lines .
Sameliuk et al., 2021AntimicrobialEvaluated antimicrobial activity against multiple strains; compounds exhibited promising results .
Zhou et al., 2020HerbicidalModified triazine derivatives demonstrated effective weed control in agricultural settings .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and molecular targets. For example, it can inhibit c-Met kinase, a key player in various signaling pathways involved in cell growth and differentiation . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent-Driven Functional Comparisons

Table 1: Key Substituents and Their Effects
Compound Name Core Structure Key Substituents Potential Applications
2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine s-Triazine -NH-NH2, -CF3, 4-acetylpiperazinyl Pharmaceuticals, Agrochemicals
4-(4-(4-Acetylpiperazin-1-yl)phenoxy)phthalonitrile () Phthalonitrile 4-acetylpiperazinyl phenoxy Zn(II) phthalocyanine synthesis
2-(4-Acetylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester () Pyridine 4-acetylpiperazinyl, boronic ester Suzuki-Miyaura cross-coupling reactions

Key Observations :

  • Triazine vs. Phthalocyanine Precursors: The target compound’s s-triazine core contrasts with phthalonitrile derivatives used in to synthesize Zn(II) phthalocyanines. The acetylpiperazine group in both systems likely enhances solubility, but the triazine’s hydrazino group introduces distinct reactivity for drug conjugation or chelation .
  • Trifluoromethyl vs. Boronic Ester : The -CF3 group in the target compound improves metabolic stability compared to the boronic ester in ’s pyridine derivative, which is tailored for catalytic cross-coupling .
Table 2: Physical Properties of Acetylpiperazine-Containing Compounds
Compound Name () Molecular Weight (g/mol) Melting Point (°C) Purity
2-(4-Acetylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester 331.22 198.5–200.5 97%
1-Acetyl-4-piperidinecarboxylic acid 171.19 182–185 Not specified

Analysis :

  • The target compound’s trifluoromethyl group likely reduces its melting point compared to non-fluorinated analogs (e.g., 1-Acetyl-4-piperidinecarboxylic acid) due to increased molecular symmetry and weaker intermolecular forces.
  • The acetylpiperazine group’s presence in both the target compound and ’s derivatives suggests compatibility with high-temperature synthesis, as seen in the phthalonitrile cyclization to Zn(II) phthalocyanines at elevated temperatures .

Biological Activity

2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula of 2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine is C10H14F3N7OC_{10}H_{14}F_3N_7O with a molecular weight of approximately 303.26 g/mol. The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of various pharmacophores.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds, including 2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine, exhibit notable antimicrobial properties. A study reported that related compounds demonstrated effective inhibition against several bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 0.4 to 3.12 μg/mL against Aspergillus flavus and A. fumigatus .

Table 1: Antimicrobial Activity of Related Triazine Compounds

Compound NameTarget OrganismMIC (μg/mL)Reference
Compound AE. coli0.4
Compound BS. aureus0.8
Compound CA. flavus0.4
Compound DA. fumigatus0.8

Anti-inflammatory Activity

The compound has shown potential anti-inflammatory effects in preclinical studies. It was observed to reduce disease activity index scores and neutrophil infiltration in mouse models of inflammation, suggesting its utility in treating inflammatory diseases .

Kinase Inhibition

2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine has been investigated for its role as a kinase inhibitor. It exhibits activity against various receptor tyrosine kinases, which are critical in cancer progression and treatment resistance . The compound's binding affinity and selectivity towards specific kinases are crucial for its therapeutic potential.

Table 2: Kinase Inhibition Profile

Kinase TypeInhibition Potency (IC50)Reference
EGFRLow nanomolar range
ABLSub-nanomolar potency
Other RTKs>1000-fold less potent

Case Studies

  • Preclinical Study on Inflammation : A study utilizing a dextran sodium sulfate-induced colitis model demonstrated that treatment with the compound significantly lowered inflammatory markers and improved histological scores compared to controls .
  • Antimicrobial Efficacy : In vitro assays showed that the compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-hydrazino-s-triazine derivatives, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of hydrazine with a pre-functionalized triazine core. For example, describes analogous syntheses using amines (e.g., piperazine, morpholine) under reflux conditions in dioxane or ethanol. Key steps include:

  • Precursor preparation : React trifluoromethyl-s-triazine intermediates with 4-acetylpiperazine.
  • Hydrazine incorporation : Use hydrazine hydrate in ethanol at 60–80°C for 12–24 hours.
  • Purification : Wash precipitates sequentially with ethanol and diethyl ether to remove unreacted reagents .
    • Data Table :
Amine UsedSolventTemp (°C)Yield (%)
PiperazineDioxane8072
MorpholineEthanol6065

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C-NMR : Identify hydrazino (–NH–NH₂) protons (δ 4.5–5.5 ppm) and acetylpiperazine carbons (δ 165–170 ppm for carbonyl). provides analogous data for triazine-amine derivatives .
  • IR Spectroscopy : Confirm hydrazine N–H stretches (3200–3400 cm⁻¹) and trifluoromethyl C–F bonds (1100–1200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS ([M+H]+) should match the molecular weight (C₁₀H₁₄F₃N₇O).

Q. How can researchers optimize purification for hydrazino-triazine derivatives?

  • Methodology :

  • Precipitation : Use ethanol or acetone to isolate crude product ().
  • Recrystallization : Employ mixed solvents (e.g., ethanol/dichloromethane) to enhance crystallinity.
  • Column Chromatography : For trace impurities, use silica gel with ethyl acetate/hexane (3:7) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and acetylpiperazine groups influence regioselectivity in nucleophilic substitutions?

  • Methodology :

  • Computational Modeling : Use DFT (e.g., Gaussian 09) to calculate charge distribution on the triazine ring. The electron-withdrawing trifluoromethyl group directs nucleophiles to the 4-position (acetylpiperazine attachment site) .
  • Experimental Validation : Compare reaction outcomes with/without trifluoromethyl substitution ( shows morpholine preferentially reacts at the 4-position in similar systems) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodology :

  • Metabolic Stability Assays : Test hepatic microsome clearance (e.g., rat liver S9 fraction) to identify rapid degradation in vivo.
  • Prodrug Design : Modify the hydrazino group with bioreversible protections (e.g., acetyl or tert-butoxycarbonyl) to enhance bioavailability (patent in suggests acetylpiperazine derivatives have antineoplastic potential) .

Q. How can crystallographic data improve formulation design for this compound?

  • Methodology :

  • Polymorph Screening : Use solvent-drop grinding with 20 solvents (e.g., methanol, acetonitrile) to identify stable crystalline forms.
  • PXRD & DSC : Correlate melting points (e.g., mp 198–200°C in ) with solubility profiles .
    • Data Table :
PolymorphSolvent SystemMelting Point (°C)Solubility (mg/mL)
Form IEthanol198.5–200.52.1
Form IIAcetonitrile185–1874.8

Q. What computational tools predict binding affinities of this compound to cancer targets (e.g., kinases)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 1ATP) to map interactions between the acetylpiperazine moiety and ATP-binding pockets.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of hydrogen bonds with hinge regions .

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